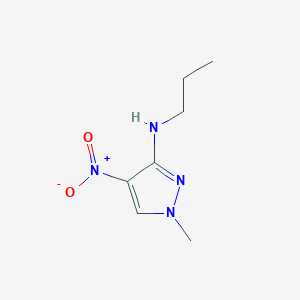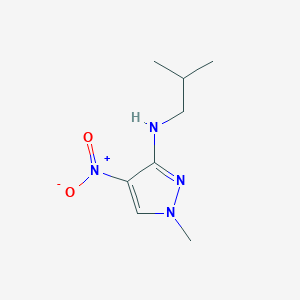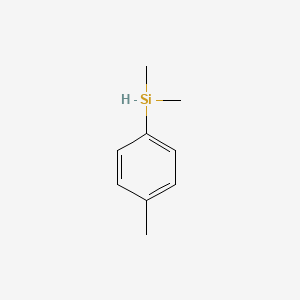
4-Methylphenyldimethylsilane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like 4-Methylphenyldimethylsilane can be analyzed using various techniques, including mass spectrometry and molecular dynamics simulations . These techniques can provide detailed information about the compound’s molecular weight, atomic composition, and three-dimensional structure .Chemical Reactions Analysis
The analysis of chemical reactions often involves mapping out reaction pathways and studying the kinetics of the reactions . This can provide insights into the mechanisms of the reactions and the factors that influence their rates .Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices
Polymethylphenylsilanes, including derivatives of 4-Methylphenyldimethylsilane, are used in optoelectronic devices. Their properties, like band gap energy levels, stability, and interaction with substrates, can be customized by introducing different substituents in the aryl moiety (Cleij, King, & Jenneskens, 2000).
Ferroelectric Liquid Crystalline Polysiloxanes
These compounds, synthesized using components like 4-Methylphenyldimethylsilane, are used in liquid crystal technology. They exhibit diverse mesomorphic behaviors, useful in various applications including displays and optical devices (Hsiue & Chen, 1995).
Environmental Sampling
Polysiloxanes like PDMS are used for passive equilibrium sampling in environmental studies. They help in determining the concentration of pollutants like PCBs in various matrices, including fish tissue (Jahnke et al., 2009).
Vascular Smooth Muscle Cell Response
Studies show that PDMS's mechanical and surface properties significantly influence vascular smooth muscle cell behavior, which is vital in biomedical applications (Brown, Ookawa, & Wong, 2005).
Microfluidic Devices
PDMS is extensively used in microfluidics for biological applications. Innovations in bonding methods between PDMS and other materials are crucial for developing integrated microsystems used in neuroscience research (Ren et al., 2015).
Organic Solar Cells
PDMS, as a macromolecular additive, enhances the performance of bulk heterojunction organic solar cells. It influences film morphology, leading to improved device efficiency (Graham et al., 2011).
Analytical Chemistry
PDMS's properties have made it a popular choice in various sample preparation techniques, such as SPME and SBSE, and in manufacturing lab-on-a-chip devices for bio-analysis (Seethapathy & Górecki, 2012).
Biomedical Applications
PDMS's biocompatible nature and biomechanical behavior similar to biological tissues make it suitable for applications like aneurysm studies, micro pumps, and optical systems (Victor et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJQIBAFJDZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenyldimethylsilane | |
CAS RN |
1432-39-9 | |
| Record name | Silane, dimethyl(4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




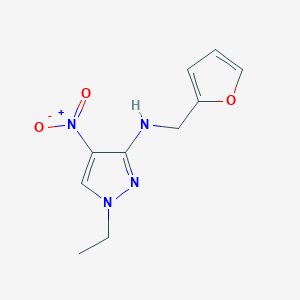
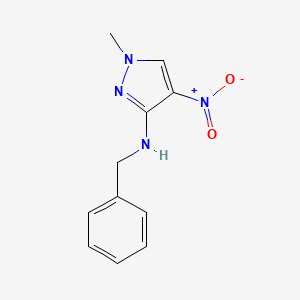



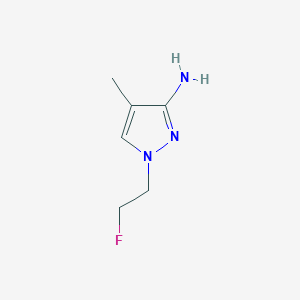
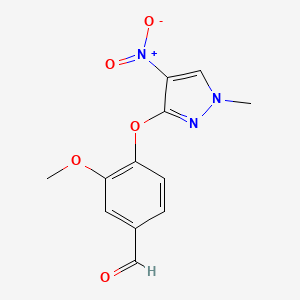
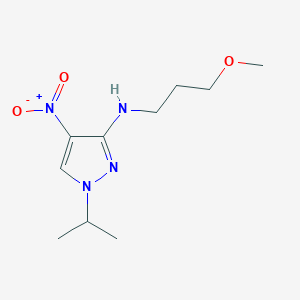
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)
![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)

